3,3'-Dichlorobenzidine-d6

Beschreibung

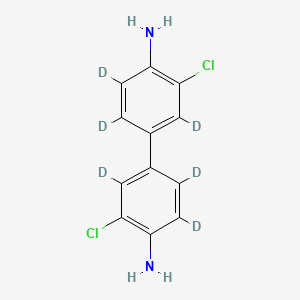

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-amino-3-chloro-2,5,6-trideuteriophenyl)-2-chloro-3,5,6-trideuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWXDEQWWKGHRV-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])N)Cl)[2H])[2H])Cl)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401176965 | |

| Record name | [1,1′-Biphenyl-2,2′,3,3′,6,6′-d6]-4,4′-diamine, 5,5′-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-91-8 | |

| Record name | [1,1′-Biphenyl-2,2′,3,3′,6,6′-d6]-4,4′-diamine, 5,5′-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl-2,2′,3,3′,6,6′-d6]-4,4′-diamine, 5,5′-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,3'-Dichlorobenzidine-d6 chemical properties

An In-depth Technical Guide to 3,3'-Dichlorobenzidine-d6: Properties, Applications, and Handling

Introduction

3,3'-Dichlorobenzidine-d6 (DCB-d6) is the deuterated stable isotope analog of 3,3'-Dichlorobenzidine (DCB). DCB itself is a chlorinated aromatic amine, recognized as a probable human carcinogen, that has been used historically in the manufacturing of pigments and dyes.[1][2][3] The introduction of six deuterium atoms onto the biphenyl rings of the molecule imparts a higher molecular weight without significantly altering its chemical behavior. This key feature makes DCB-d6 an indispensable tool for researchers, particularly in analytical chemistry.

This guide provides a comprehensive overview of the chemical properties, analytical applications, and handling protocols for 3,3'-Dichlorobenzidine-d6. Its primary utility is as an internal standard for the precise and accurate quantification of its non-deuterated counterpart in various complex matrices, such as environmental samples and biological tissues.[1] The use of stable isotope-labeled standards like DCB-d6 is a cornerstone of modern analytical methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling researchers to achieve low detection limits and high confidence in their quantitative results.[4][5]

Physicochemical and Structural Properties

The core identity of 3,3'-Dichlorobenzidine-d6 is defined by its chemical structure and physical characteristics. Deuterium labeling on the aromatic rings is a critical feature for its function in mass spectrometry.

Chemical Structure

The structure of 3,3'-Dichlorobenzidine-d6 consists of two conjoined benzene rings, each substituted with a chlorine atom and an amino group.[6] The "-d6" designation indicates that six hydrogen atoms on the aromatic rings have been replaced with deuterium.

Caption: 2D structure of 3,3'-Dichlorobenzidine-d6.

Key Properties

The physical and chemical data for 3,3'-Dichlorobenzidine-d6 are summarized below. These properties are critical for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂D₆H₄Cl₂N₂ | [7][8] |

| Molecular Weight | 259.16 g/mol | [8][9] |

| CAS Number | 93951-91-8 | [8][9] |

| Unlabeled CAS No. | 91-94-1 | [9][10] |

| Appearance | Solid, gray to purple crystalline powder | [2][11] |

| Isotopic Purity | ≥98 atom % D | [8][12] |

| Chemical Purity | ≥94-98% (CP) | [7][10] |

| Mass Shift | M+6 | [8] |

| Solubility | Soluble in benzene, alcohol, diethyl ether; sparingly soluble in water. | [2][13] |

| Storage | Store at room temperature, away from light and moisture. | [10][12] |

| SMILES | NC1=C(Cl)C([2H])=C(C2=C([2H])C([2H])=C(N)C(Cl)=C2[2H])C([2H])=C1[2H] | [7][8] |

| InChI | 1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2/i1D,2D,3D,4D,5D,6D | [7][9] |

Synthesis and Quality Control

The synthesis of 3,3'-Dichlorobenzidine typically involves a two-step process starting from 2-nitrochlorobenzene.[2][14] The initial step is a reduction to produce 2,2'-dichlorodiphenylhydrazine, which then undergoes a benzidine rearrangement in an acidic medium to yield the final product.[2][15][16] The synthesis of the deuterated analog, DCB-d6, follows a similar pathway but utilizes deuterated starting materials or reagents to introduce the deuterium atoms onto the aromatic rings.

Causality in Synthesis: The choice of a multi-step synthesis allows for controlled introduction of functional groups and, in this case, isotopic labels. The benzidine rearrangement is a classic and efficient method for forming the biphenyl linkage characteristic of this class of compounds.

Quality Control: The utility of DCB-d6 as an analytical standard is entirely dependent on its purity.

-

Isotopic Purity/Enrichment: This is a measure of the percentage of deuterium at the labeled positions.[12] A high isotopic enrichment (typically ≥98%) is crucial to minimize signal interference from unlabeled or partially labeled molecules.[8]

-

Chemical Purity: This refers to the absence of other chemical compounds. High chemical purity (≥98%) ensures that the standard solution's concentration is accurate and that no impurities interfere with the analysis.[7]

Vendors typically provide a Certificate of Analysis (CoA) detailing these purity levels, which is essential for method validation and ensuring data integrity.

Analytical Applications & Methodology

The primary application of 3,3'-Dichlorobenzidine-d6 is as an internal standard for the quantitative analysis of DCB in environmental and biological samples.[1] DCB is an environmental contaminant of concern due to its carcinogenicity, making its accurate detection critical.[3][4]

Role as an Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is a compound added to a sample in a known quantity before processing. The ideal IS is chemically similar to the analyte but has a different mass. DCB-d6 is a perfect IS for DCB because:

-

Similar Chemical Behavior: It has nearly identical properties (e.g., solubility, polarity, and ionization efficiency) to DCB, meaning it behaves similarly during sample extraction, cleanup, and chromatographic separation. This ensures that any loss of the analyte during sample preparation is mirrored by a proportional loss of the IS.

-

Mass Distinction: It is easily distinguished from the native analyte by its higher mass (M+6).[8] This allows the mass spectrometer to measure the signals for both the analyte and the IS simultaneously.

By measuring the ratio of the analyte's response to the IS's response, analysts can correct for variations in extraction efficiency and instrument performance, leading to highly accurate and precise quantification.

Experimental Protocol: Quantification of DCB in Sediment

This protocol outlines a general workflow for using DCB-d6 to quantify DCB in a sediment sample via LC-MS/MS.

-

Sample Preparation:

-

Weigh approximately 1-5 grams of the sediment sample into a centrifuge tube.

-

Spike the sample with a known amount of 3,3'-Dichlorobenzidine-d6 solution (e.g., in methanol or benzene). The amount added should result in a detector response similar to that of the expected analyte concentration.

-

Add an appropriate extraction solvent, such as methanol, and equilibrate the mixture overnight to ensure the IS is integrated into the sample matrix.[17]

-

-

Extraction:

-

Perform solid-liquid extraction by vortexing or sonicating the sample with the solvent.

-

Centrifuge the sample to separate the solid sediment from the solvent extract.[17]

-

Carefully transfer the supernatant (the liquid extract) to a clean vial.

-

-

Cleanup (Optional):

-

If the matrix is complex, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds. The extract is passed through an SPE cartridge, which retains the analyte and IS while allowing interferences to pass through. The analyte and IS are then eluted with a stronger solvent.

-

-

Analysis by LC-MS/MS:

-

Inject a small volume of the final extract into the LC-MS/MS system.

-

The analyte (DCB) and the internal standard (DCB-d6) will co-elute from the liquid chromatography column but will be differentiated by the mass spectrometer.

-

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both DCB and DCB-d6 (Multiple Reaction Monitoring or MRM mode).

-

-

Quantification:

-

Prepare a calibration curve using standards of known DCB concentrations, with each standard also containing the same fixed amount of DCB-d6.

-

Plot the ratio of the DCB peak area to the DCB-d6 peak area against the concentration of DCB.

-

Calculate the concentration of DCB in the unknown sample by measuring its peak area ratio and interpolating from the calibration curve.

-

Workflow Visualization

Caption: Workflow for quantifying DCB using DCB-d6 internal standard.

Safety, Handling, and Storage

Given that the parent compound, 3,3'-Dichlorobenzidine, is classified as a probable human carcinogen (Group B2) and may cause cancer, the deuterated analog must be handled with the same level of caution.[3][18]

Hazard Statements:

Core Principles of Handling and Storage

-

Engineering Controls: All work with DCB-d6, whether in solid or solution form, should be conducted in a certified chemical fume hood to prevent inhalation.[19]

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is mandatory.[19]

-

Storage Integrity: To maintain chemical and isotopic integrity, DCB-d6 must be stored in a cool, dry, and well-ventilated area, protected from light and moisture.[10][20] Tightly sealed containers are essential to prevent degradation and isotopic exchange with atmospheric moisture, which could compromise its purity.[19][21] For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended.[21]

-

Disposal: Waste containing DCB-d6 should be treated as hazardous chemical waste. It must be segregated and disposed of in accordance with all institutional, local, and national regulations.[19] Do not empty into drains.[18]

Conclusion

3,3'-Dichlorobenzidine-d6 is a high-purity, stable isotope-labeled compound that serves as a critical analytical tool for researchers in environmental science, toxicology, and drug development. Its primary role as an internal standard enables the robust, accurate, and precise quantification of its carcinogenic analog, 3,3'-Dichlorobenzidine, in complex matrices. Understanding its physicochemical properties, adhering to validated analytical protocols, and following stringent safety and handling guidelines are paramount to leveraging its full potential while ensuring laboratory safety. The use of DCB-d6 exemplifies the power of isotopic labeling in modern analytical science, providing the high-quality data necessary for regulatory monitoring, risk assessment, and advanced scientific research.

References

- Benchchem. (n.d.). Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuterated Compounds.

- LGC Standards. (n.d.). 3,3'-Dichlorobenzidine-d6.

- Amerigo Scientific. (n.d.). 3,3′-Dichlorobenzidine-(diphenyl-d6) (≥98% (CP)).

- Benchchem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.

- Sigma-Aldrich. (n.d.). 3,3′-Dichlorobenzidine-(diphenyl-d6) ≥98 atom % D, ≥98% (CP).

- Cambridge Isotope Laboratories. (n.d.). 3,3′-Dichlorobenzidine (ring-D₆, 98%).

- CDN Isotopes. (n.d.). 3,3'-Dichlorobenzidine-d6 (rings-d6).

- Benchchem. (n.d.). Technical Support Center: Handling and Storing Deuterated Compounds.

- Benchchem. (n.d.). 3,3'-Dichlorobenzidine-d6.

- Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for 3,3'-Dichlorobenzidine.

- Asperger, A., et al. (1999). Determination of 3,3'-dichlorobenzidine and its degradation products in environmental samples with a small low-field Fourier transform ion cyclotron resonance mass spectrometer. Journal of the American Society for Mass Spectrometry, 10(11), 1152-6.

- Asperger, A., et al. (1999). Determination of 3,3 -Dichlorobenzidine and Its Degradation Products in Environmental Samples with a Small Low-Field Fourier Transform Ion Cyclotron Resonance Mass Spectrometer. CORE.

- Chem Service. (2014). SAFETY DATA SHEET - 3,3'-Dichlorobenzidine.

- Wikipedia. (n.d.). 3,3'-Dichlorobenzidine.

- Occupational Safety and Health Administration. (2020). 3,3'-DICHLOROBENZIDINE (and its salts).

- Sigma-Aldrich. (2023). SAFETY DATA SHEET.

- Google Patents. (n.d.). US5208376A - Process for the continuous preparation of 3,3'-dichloro-benzidine dihydrochloride.

- National Center for Biotechnology Information. (n.d.). 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens.

- U.S. Environmental Protection Agency. (n.d.). 3,3'-Dichlorobenzidine.

- ResearchGate. (n.d.). Synthesis of 3,3′-Dichlorobenzidine.

- Dissertation. (n.d.). Synthesis of 3,3'-Dichlorobenzidine by Catalytic Hydrogenation.

- ResearchGate. (n.d.). LC-MS/MS chromatogram of 3,3′-dichlorobenzidine from spiked sample (a) and the tattoo sample 3 (b).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 3. epa.gov [epa.gov]

- 4. Determination of 3,3'-dichlorobenzidine and its degradation products in environmental samples with a small low-field Fourier transform ion cyclotron resonance mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. 3,3′-Dichlorobenzidine-(diphenyl-d6) (≥98% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 8. Buy 3,3′-Dichlorobenzidine-(diphenyl-d 6 ) ≥98 atom D, ≥98 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 9. 3,3'-Dichlorobenzidine-d6 | LGC Standards [lgcstandards.com]

- 10. isotope.com [isotope.com]

- 11. 3,3'-DICHLOROBENZIDINE (and its salts) | Occupational Safety and Health Administration [osha.gov]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. US5208376A - Process for the continuous preparation of 3,3'-dichloro-benzidine dihydrochloride - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 3,3’-Dichlorobenzidine by Catalytic Hydrogenation - Dissertation [m.dissertationtopic.net]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. cdn.chemservice.com [cdn.chemservice.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3,3'-Dichlorobenzidine-d6: Properties, Synthesis, and Application in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,3'-Dichlorobenzidine-d6 (DCB-d6), a deuterated analog of the known carcinogen 3,3'-Dichlorobenzidine. It is intended to serve as a technical resource for professionals in research, analytical chemistry, and drug development who require a thorough understanding of this compound's properties and its critical role in modern analytical methodologies.

Core Properties of 3,3'-Dichlorobenzidine-d6

3,3'-Dichlorobenzidine-d6 is a stable isotope-labeled form of 3,3'-Dichlorobenzidine, where six hydrogen atoms on the biphenyl rings have been replaced with deuterium. This isotopic substitution is key to its primary application as an internal standard in quantitative mass spectrometry.

| Property | Value | Source(s) |

| CAS Number | 93951-91-8 | [1] |

| Molecular Formula | C₁₂D₆H₄Cl₂N₂ | [1] |

| Molecular Weight | 259.16 g/mol | [1] |

| Synonyms | 3,3'-Dichlorobenzidine-(rings-d6), 5,5'-Dichloro-[1,1'-biphenyl-2,2',3,3',6,6'-d6]-4,4'-diamine | |

| Appearance | Off-white to pale yellow solid | |

| Purity | Typically >98% |

Synthesis and Isotopic Labeling

The synthesis of 3,3'-Dichlorobenzidine-d6 is not trivial and is typically performed by specialized chemical suppliers. The general synthetic route mirrors that of the unlabeled compound, but utilizes a deuterated starting material.[2][3] The most common industrial synthesis of 3,3'-Dichlorobenzidine involves a two-step process from 2-nitrochlorobenzene.[2]

A plausible synthetic pathway for the deuterated analog would involve:

-

Preparation of a Deuterated Precursor: The synthesis would likely commence with a deuterated form of 2-nitrochlorobenzene, where the benzene ring is fully deuterated (2-nitrochlorobenzene-d4).

-

Reductive Coupling: This deuterated precursor would then undergo reductive coupling, for example, using zinc in a basic solution, to form 2,2'-dichloro-d8-hydrazobenzene.

-

Benzidine Rearrangement: The deuterated hydrazo intermediate is then subjected to an acid-catalyzed benzidine rearrangement to yield the final product, 3,3'-Dichlorobenzidine-d6.[4][5][6]

The purity and isotopic enrichment of the final product are critical for its use as an internal standard and are typically verified by mass spectrometry and NMR spectroscopy.

The Critical Role of 3,3'-Dichlorobenzidine-d6 in Quantitative Analysis

The primary and most vital application of 3,3'-Dichlorobenzidine-d6 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of 3,3'-Dichlorobenzidine.[7][8] The unlabeled 3,3'-Dichlorobenzidine is a compound of significant toxicological concern, classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) and as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP).[9][10] Consequently, sensitive and accurate methods are required for its detection in various matrices, including environmental samples (water, soil, sediment) and biological tissues.[11][12][13][14]

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (in this case, DCB-d6) to a sample before any processing or analysis.[7][8][15][16] The deuterated standard is chemically identical to the native analyte (DCB) and therefore behaves identically during sample extraction, cleanup, and chromatographic separation.[8][15]

However, due to the mass difference between deuterium and hydrogen, the internal standard and the native analyte are distinguishable by a mass spectrometer. By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, one can accurately determine the concentration of the native analyte in the original sample, as this ratio remains constant regardless of sample losses during preparation.[7][8]

Advantages of Using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard like 3,3'-Dichlorobenzidine-d6 offers several key advantages over using a different, but structurally similar, compound as an internal standard:

-

Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of an analyte in the mass spectrometer's source, leading to inaccurate quantification. Since the deuterated standard co-elutes with the native analyte and has nearly identical ionization properties, it effectively corrects for these matrix effects.[16]

-

Compensation for Sample Loss: During multi-step sample preparation procedures such as liquid-liquid extraction or solid-phase extraction, some of the analyte may be lost. The deuterated standard is lost to the same extent, ensuring that the ratio of the analyte to the standard remains constant.[8]

-

Improved Accuracy and Precision: By accounting for variations in sample preparation and instrument response, the use of a deuterated internal standard significantly improves the accuracy and precision of the analytical method.[7][8][17]

Experimental Protocol: Quantification of 3,3'-Dichlorobenzidine in Environmental Water Samples using GC/MS with 3,3'-Dichlorobenzidine-d6 Internal Standard

This section outlines a general experimental workflow for the determination of 3,3'-Dichlorobenzidine in water samples, employing 3,3'-Dichlorobenzidine-d6 as an internal standard. This protocol is based on established methodologies for the analysis of benzidines in environmental samples.[18][19]

Sample Collection and Preservation

-

Collect water samples in amber glass containers to prevent photodegradation.

-

Preserve the samples by cooling to 4°C.

-

Samples should be extracted as soon as possible due to the potential for degradation of 3,3'-Dichlorobenzidine.[18]

Sample Preparation and Extraction

-

Spiking with Internal Standard: To a 1 L water sample, add a known amount of 3,3'-Dichlorobenzidine-d6 solution in a water-miscible solvent (e.g., methanol). The amount added should result in a concentration within the calibrated range of the instrument.

-

pH Adjustment: Adjust the pH of the water sample to >11 with sodium hydroxide. This converts the benzidine from its salt form to the free base, which is more extractable into organic solvents.

-

Liquid-Liquid Extraction: Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., dichloromethane or toluene) to the water sample in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction process two more times with fresh solvent.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.

Derivatization (Optional but Recommended for GC/MS)

For analysis by Gas Chromatography (GC), derivatization of the primary amine groups of 3,3'-Dichlorobenzidine can improve chromatographic peak shape and thermal stability. A common derivatizing agent is heptafluorobutyric anhydride (HFBA).[18]

-

To the concentrated extract, add a small amount of HFBA and a catalyst (e.g., pyridine).

-

Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time to allow the derivatization reaction to complete.

-

After cooling, the excess reagent can be removed, and the sample is ready for GC/MS analysis.

GC/MS Analysis

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating the derivatized analytes.

-

Injector: Splitless injection is typically used for trace analysis.

-

Oven Program: A temperature gradient program is used to separate the analytes from other components in the extract.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is employed for high sensitivity and selectivity. Specific ions for both the native 3,3'-Dichlorobenzidine derivative and the 3,3'-Dichlorobenzidine-d6 derivative are monitored.[20]

-

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of native 3,3'-Dichlorobenzidine and a constant concentration of the 3,3'-Dichlorobenzidine-d6 internal standard.

-

Response Factor: Analyze the calibration standards and calculate the relative response factor (RRF) for each calibration level.

-

Quantification: Analyze the prepared samples and measure the peak areas of the selected ions for both the native analyte and the internal standard. Use the calculated RRF and the known concentration of the internal standard to determine the concentration of 3,3'-Dichlorobenzidine in the original sample.

Caption: Workflow for the quantitative analysis of 3,3'-Dichlorobenzidine.

Toxicology and Safety Considerations

3,3'-Dichlorobenzidine is a hazardous compound and should be handled with extreme caution in a laboratory setting. It is classified as a probable human carcinogen.[9][10]

-

Exposure Routes: Exposure can occur through inhalation, ingestion, and skin contact.

-

Health Effects: Chronic exposure may lead to cancer, particularly of the bladder.

-

Safety Precautions:

-

All work with 3,3'-Dichlorobenzidine and its deuterated analog should be conducted in a certified chemical fume hood.

-

Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn.

-

Waste containing these compounds must be disposed of as hazardous chemical waste according to institutional and governmental regulations.

-

Conclusion

3,3'-Dichlorobenzidine-d6 is an indispensable tool for researchers and analytical scientists tasked with the challenging but critical work of quantifying its carcinogenic, non-deuterated counterpart. Its use as an internal standard in isotope dilution mass spectrometry provides the accuracy, precision, and reliability necessary for regulatory monitoring, toxicological research, and ensuring public safety. A thorough understanding of its properties, the principles of its application, and the necessary safety precautions are paramount for any professional working with this compound.

References

- BenchChem. (n.d.). A Technical Guide to the Role of Deuterated Standards in Analytical Toxicology.

-

ResearchGate. (n.d.). Selected examples of deuterated internal standards used in forensic.... Retrieved from [Link]

-

Chiron. (n.d.). Why do toxicologists need an internal standard? Retrieved from [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

- Google Patents. (n.d.). US5208376A - Process for the continuous preparation of 3,3'-dichloro-benzidine dihydrochloride.

- Google Patents. (n.d.). Industrial Process For The Preparation Of 3,3' Dichlorobenzidine Dihydrochloride.

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for 3,3'-Dichlorobenzidine. Retrieved from [Link]

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,3'-Dichlorobenzidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3,3′-Dichlorobenzidine. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Experimental. Retrieved from [Link]

-

Occupational Safety and Health Administration. (1987). OSHA Method 65. Retrieved from [Link]

-

ResearchGate. (n.d.). LC-MS/MS chromatogram of 3,3′-dichlorobenzidine from spiked sample (a) and the tattoo sample 3 (b). Retrieved from [Link]

-

Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Retrieved from [Link]

-

Czech Journal of Food Sciences. (n.d.). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1978). Fate of 3,3'-Dichlorobenzidine in aquatic environments. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for 3,3'-Dichlorobenzidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens. Retrieved from [Link]

-

OEHHA. (2011, July 1). Dichlorobenzidine-based Compounds Metabolized to 3,3. Retrieved from [Link]

-

PubMed. (1999, November). Determination of 3,3'-dichlorobenzidine and its degradation products in environmental samples with a small low-field Fourier transform ion cyclotron resonance mass spectrometer. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 605: Benzidines. Retrieved from [Link]

-

CORE. (n.d.). Determination of 3,3 -Dichlorobenzidine and Its Degradation Products in Environmental Samples with a Small Low-Field Fourier Transform Ion Cyclotron Resonance Mass Spectrometer. Retrieved from [Link]

-

MicroSolv. (n.d.). 3,3'-Diaminobenzidine Analyzed with LCMS - AppNote. Retrieved from [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 3,3'-Dichlorobenzidine synthesis - chemicalbook [chemicalbook.com]

- 5. US5208376A - Process for the continuous preparation of 3,3'-dichloro-benzidine dihydrochloride - Google Patents [patents.google.com]

- 6. Industrial Process For The Preparation Of 3,3' Dichlorobenzidine [quickcompany.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chiron.no [chiron.no]

- 9. 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. oehha.ca.gov [oehha.ca.gov]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Determination of 3,3'-dichlorobenzidine and its degradation products in environmental samples with a small low-field Fourier transform ion cyclotron resonance mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 16. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 17. lcms.cz [lcms.cz]

- 18. osha.gov [osha.gov]

- 19. epa.gov [epa.gov]

- 20. gcms.cz [gcms.cz]

A Technical Guide to the Isotopic Purity and Enrichment of 3,3'-Dichlorobenzidine-d6

Introduction: The Critical Role of 3,3'-Dichlorobenzidine-d6 in Quantitative Analysis

3,3'-Dichlorobenzidine (DCB) is a synthetic aromatic amine primarily used in the production of pigments for inks, textiles, and plastics. Due to its classification as a probable human carcinogen, monitoring its presence in environmental and biological matrices is of utmost importance. 3,3'-Dichlorobenzidine-d6 (DCB-d6), a deuterated analog of DCB, serves as an indispensable internal standard for quantitative analysis by isotope dilution mass spectrometry. Its utility is predicated on its chemical identity to the native analyte, allowing it to co-elute during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer. This co-analysis corrects for variability in sample preparation, matrix effects, and instrument response, enabling highly accurate and precise quantification of DCB.

This technical guide provides an in-depth exploration of the isotopic purity and enrichment of DCB-d6, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the fundamental concepts of isotopic purity and enrichment, the analytical methodologies for their determination, and the quality assurance practices that ensure the reliability of this critical analytical standard.

Understanding Isotopic Purity and Enrichment

The terms isotopic purity and isotopic enrichment are often used interchangeably, but they represent distinct, albeit related, concepts.

-

Isotopic Enrichment refers to the percentage of a specific isotope at a designated labeled position within a molecule. For DCB-d6, a stated isotopic enrichment of 98 atom % D signifies that at each of the six deuterated positions on the biphenyl rings, there is a 98% probability of finding a deuterium atom and a 2% probability of finding a hydrogen atom.

-

Isotopic Purity , on the other hand, describes the percentage of the molecular species that contains the desired number of isotopic labels. Due to the statistical nature of the deuteration process, a batch of DCB-d6 with 98% isotopic enrichment will not consist solely of the d6 isotopologue. It will also contain a distribution of other isotopologues (d5, d4, etc.), albeit in much smaller proportions.

The relationship between isotopic enrichment and the resulting distribution of isotopologues is a critical consideration for accurate quantitative analysis. The presence of unlabeled analyte (d0) as an impurity in the internal standard can lead to an overestimation of the native analyte in a sample, particularly at low concentrations.

Synthesis and Potential Isotopic Impurities

The synthesis of DCB-d6 is not widely detailed in publicly available literature, but it can be inferred from general methods for the deuteration of aromatic amines. A plausible synthetic route involves the deuteration of a suitable precursor, such as 2-nitrochlorobenzene, followed by reduction and benzidine rearrangement.

A common method for introducing deuterium onto an aromatic ring is through acid-catalyzed hydrogen-deuterium exchange using a deuterium source like deuterated trifluoroacetic acid or deuterium gas with a metal catalyst. The efficiency of this exchange determines the final isotopic enrichment.

During the synthesis, several factors can lead to the presence of isotopic impurities:

-

Incomplete Deuteration: The hydrogen-deuterium exchange reaction may not proceed to completion, resulting in a mixture of isotopologues with fewer than six deuterium atoms (d5, d4, d3, etc.).

-

Back-Exchange: Deuterium atoms, particularly those in more labile positions, can be replaced by protons from the surrounding environment (e.g., protic solvents) during workup or storage.

-

Starting Material Impurities: The presence of unlabeled starting material will directly translate to the presence of the d0 isotopologue in the final product.

The most common isotopic impurity in a highly enriched deuterated standard is the isotopologue with one fewer deuterium atom (n-1). For DCB-d6, this would be the d5 species. The relative abundance of the different isotopologues is a key quality parameter.

Analytical Determination of Isotopic Purity and Enrichment

Mass spectrometry (MS), coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC), is the definitive method for determining the isotopic purity and enrichment of DCB-d6. High-resolution mass spectrometry (HRMS) is particularly powerful as it can resolve the small mass differences between the various isotopologues.

Core Principles of Mass Spectrometric Analysis

The analysis relies on the mass-to-charge ratio (m/z) difference between the deuterated standard and its isotopologues. Each deuterium atom adds approximately 1.006 Da to the monoisotopic mass of the molecule. The mass spectrometer separates and detects these different mass species, and their relative signal intensities are used to calculate the isotopic distribution.

Data Presentation: Isotopic Distribution of DCB-d6

The following table summarizes the theoretical monoisotopic masses of DCB and its deuterated isotopologues.

| Isotopologue | Chemical Formula | Monoisotopic Mass (Da) | Mass Difference from d0 (Da) |

| DCB-d0 | C₁₂H₁₀Cl₂N₂ | 252.0221 | 0 |

| DCB-d1 | C₁₂H₉DCl₂N₂ | 253.0284 | +1.0063 |

| DCB-d2 | C₁₂H₈D₂Cl₂N₂ | 254.0347 | +2.0126 |

| DCB-d3 | C₁₂H₇D₃Cl₂N₂ | 255.0410 | +3.0189 |

| DCB-d4 | C₁₂H₆D₄Cl₂N₂ | 256.0473 | +4.0252 |

| DCB-d5 | C₁₂H₅D₅Cl₂N₂ | 257.0536 | +5.0315 |

| DCB-d6 | C₁₂H₄D₆Cl₂N₂ | 258.0599 | +6.0378 |

Note: The presence of two chlorine atoms in the molecule results in a characteristic isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl. This pattern must be accounted for in the analysis of the mass spectrum.

Experimental Protocol: Isotopic Purity Determination by GC-MS

This protocol provides a general framework for the analysis of DCB-d6 isotopic purity. Instrument parameters should be optimized for the specific system being used.

1. Sample Preparation: a. Prepare a stock solution of the DCB-d6 standard in a suitable solvent (e.g., toluene, acetone) at a concentration of approximately 100 µg/mL. b. Prepare a working solution by diluting the stock solution to a concentration of 1-10 µg/mL.

2. GC-MS System and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.

- Mass Spectrometer: Agilent 5977B or equivalent single quadrupole or a high-resolution mass spectrometer.

- Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

- Inlet: Split/splitless injector, operated in splitless mode for optimal sensitivity. Injector temperature: 280 °C.

- Oven Temperature Program:

- Initial temperature: 100 °C, hold for 1 minute.

- Ramp: 20 °C/min to 300 °C.

- Hold: 5 minutes at 300 °C.

- MS Transfer Line Temperature: 280 °C.

- Ion Source Temperature: 230 °C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Full scan from m/z 50 to 300.

3. Data Analysis and Calculation of Isotopic Purity: a. Acquire the mass spectrum of the DCB-d6 peak. b. Identify the molecular ion cluster for each isotopologue (d0 to d6). The presence of two chlorine atoms will result in M, M+2, and M+4 peaks for each isotopologue. c. Integrate the peak areas of the most abundant ion in the molecular cluster for each isotopologue (e.g., the monoisotopic peak). d. Calculate the percentage of each isotopologue using the following formula:

Mandatory Visualization: Analytical Workflow

Caption: Workflow for determining the isotopic purity of 3,3'-Dichlorobenzidine-d6.

Quality Assurance and the Certificate of Analysis

A robust quality assurance program is essential to guarantee the integrity of DCB-d6 as an internal standard. This culminates in the Certificate of Analysis (CoA), a critical document that provides the user with the necessary information to use the standard correctly.

Key Components of a Certificate of Analysis:

-

Product Information: Includes the compound name, catalog number, batch number, and chemical formula.

-

Physical Properties: Such as appearance and molecular weight.

-

Chemical Purity: Typically determined by techniques like HPLC or GC-FID, this value indicates the percentage of the desired chemical compound, irrespective of its isotopic composition.

-

Isotopic Purity: The percentage of the d6 isotopologue, determined by mass spectrometry.

-

Isotopic Enrichment: The atom percent of deuterium at the labeled positions.

-

Identity Confirmation: Data from analytical techniques like ¹H-NMR, ¹³C-NMR, and mass spectrometry confirming the chemical structure.

Mandatory Visualization: Synthesis of DCB Precursor

Caption: General synthetic route for 3,3'-Dichlorobenzidine. For the d6 analog, deuterated starting materials or deuteration of an intermediate would be employed.

Conclusion: Ensuring Data Integrity through Rigorous Characterization

The accuracy of quantitative analytical methods relying on isotope dilution mass spectrometry is fundamentally dependent on the quality of the isotopically labeled internal standard. For the analysis of 3,3'-Dichlorobenzidine, a thorough understanding and verification of the isotopic purity and enrichment of the 3,3'-Dichlorobenzidine-d6 internal standard are paramount. By employing rigorous analytical methodologies, such as GC-MS, and adhering to strict quality assurance protocols, researchers can ensure the integrity of their analytical data and make confident, data-driven decisions in their scientific endeavors. This guide has provided a comprehensive overview of the key considerations for the characterization and use of DCB-d6, empowering scientists to achieve the highest standards of analytical excellence.

References

-

Nyman, M. C., Pérez, J., Blatchley, E. R., & Kenttämaa, H. I. (1999). Determination of 3,3'-dichlorobenzidine and its degradation products in environmental samples with a small low-field Fourier transform ion cyclotron resonance mass spectrometer. Journal of the American Society for Mass Spectrometry, 10(11), 1152–1156. [Link]

-

OSHA. (1987). Method 65: Benzidine, 3,3'-Dichlorobenzidine, 2,4-Toluenediamine, 2,6-Toluenediamine. U.S. Department of Labor, Occupational Safety and Health Administration. [Link]

-

Giles, R., & Thomson, J. (2015). Hydrogen–deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 56(5), 747-749. [Link]

-

Agilent Technologies. (n.d.). Certificate of Analysis, Internal Standard. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Lee, J. H., Kim, T. H., & Kim, H. Y. (2003). Determination of hemoglobin adducts formed in rats exposed orally with 3,3'-dichlorobenzidine by GC/MS-SIM. Toxicology and industrial health, 18(4), 191–199. [Link]

-

Wikipedia. (2023). 3,3'-Dichlorobenzidine. Retrieved from [Link]

safety and handling of 3,3'-Dichlorobenzidine-d6

An In-Depth Technical Guide to the Safe Handling of 3,3'-Dichlorobenzidine-d6

Introduction

3,3'-Dichlorobenzidine-d6 (DCB-d6) is the deuterated analogue of 3,3'-Dichlorobenzidine (DCB), a synthetic aromatic amine. In research and drug development, deuterated compounds like DCB-d6 are invaluable as internal standards for mass spectrometry-based quantitative analysis, providing high accuracy in bioanalytical and environmental assays. The substitution of hydrogen with deuterium atoms results in a mass shift, allowing it to be distinguished from the non-labeled analyte while maintaining nearly identical chemical properties and chromatographic behavior.

However, the toxicological profile of the parent compound, DCB, necessitates the utmost caution. 3,3'-Dichlorobenzidine is classified as a probable human carcinogen by multiple national and international health agencies.[1][2] For all practical safety and handling purposes, the deuterated form, DCB-d6, must be treated as having the same toxicological risks. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with DCB-d6, ensuring personnel safety and regulatory compliance.

Hazard Identification and Toxicological Profile

The foundational principle of safely handling DCB-d6 is a thorough understanding of its inherent hazards, which are derived directly from the parent compound.

1.1. Carcinogenicity

The primary and most severe health risk associated with DCB is its carcinogenicity. It is regulated by the U.S. Occupational Safety and Health Administration (OSHA) as a confirmed carcinogen.[3][4]

-

U.S. Department of Health and Human Services (NTP): Classifies DCB as "reasonably anticipated to be a human carcinogen."[1]

-

U.S. Environmental Protection Agency (EPA): Classifies DCB as a "probable human carcinogen (Group B2)."[1]

-

International Agency for Research on Cancer (IARC): Classifies DCB as "possibly carcinogenic to humans (Group 2B)."[1]

Animal studies have demonstrated a clear link between DCB exposure and the development of tumors in the liver, bladder, and breasts.[5] The structural similarity to benzidine, a known human bladder carcinogen, further supports the carcinogenic potential in humans.[2]

1.2. Other Toxicological Effects

Beyond its carcinogenic properties, DCB poses several other health risks:

-

Dermal and Systemic Toxicity: It is harmful upon skin contact and can be absorbed through the skin, leading to systemic effects.[5][6][7]

-

Organ Damage: Prolonged or repeated exposure may cause damage to the liver and kidneys.[5]

-

Irritation and Sensitization: DCB can cause irritation to the skin, eyes, and respiratory tract.[5][8] It may also cause an allergic skin reaction, where subsequent low-level exposures can trigger a rash.[7]

-

Environmental Hazard: DCB is classified as very toxic to aquatic life with long-lasting effects, necessitating careful management of waste streams.[6][7]

1.3. Physicochemical Properties

Understanding the physical properties of DCB-d6 is crucial for designing appropriate handling and storage procedures.

| Property | Value | Source |

| Chemical Formula | C₁₂D₆H₄Cl₂N₂ | |

| Molecular Weight | 259.16 g/mol | [6] |

| Appearance | Gray or purple crystalline solid | [2] |

| CAS Number (Labeled) | 93951-91-8 | [6] |

| CAS Number (Unlabeled) | 91-94-1 | [2][6] |

| Melting Point | 132-133 °C | [2] |

| Solubility | Poorly soluble in water; soluble in alcohol, benzene, ether | [2] |

| Storage Temperature | Room temperature, away from light and moisture | [6] |

1.4. Special Considerations for a Deuterated Compound

While toxicologically identical to DCB, the deuterated nature of DCB-d6 introduces a key experimental consideration: preventing isotopic dilution. The deuterium atoms can exchange with hydrogen atoms from atmospheric moisture or protic solvents. To maintain isotopic purity, it is essential to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use dry, aprotic solvents for solution preparation.[9][10]

Regulatory Framework: The OSHA Standard

In the United States, 3,3'-Dichlorobenzidine and its salts are specifically regulated by OSHA under standard 29 CFR 1910.1007 , which is part of a larger standard for 13 potent carcinogens (29 CFR 1910.1003).[3][11] This regulation is not based on a permissible exposure limit (PEL) but on a mandate to reduce exposure to the lowest feasible concentration .[5] This stringent approach underscores the severity of the hazard and forms the basis for all required safety protocols. Key requirements of the standard include:

-

Regulated Areas: Establishing designated, demarcated areas for handling and storage.

-

Engineering Controls: Use of controlled systems like fume hoods or glove boxes.

-

Hygiene Practices: Strict protocols for decontamination and personal hygiene.

-

Personal Protective Equipment (PPE): Mandated use of appropriate PPE.

-

Medical Surveillance: A medical surveillance program for all employees working with the substance.[5]

A Risk Mitigation Strategy: The Hierarchy of Controls

The most effective approach to managing the risks of DCB-d6 is to apply the hierarchy of controls. This framework prioritizes the most effective control measures, with PPE considered the last line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Elimination/Substitution: In the context of using DCB-d6 as an internal standard, these options are generally not feasible as the molecule is required for the analytical method.

-

Engineering Controls (Primary Barrier): These are physical changes to the workspace that isolate workers from the hazard. All work with DCB-d6, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood or a glove box. The work area must be maintained under negative pressure relative to surrounding areas to prevent the escape of contaminants.[11]

-

Administrative Controls (Procedural Safeguards): These are work policies and procedures that reduce exposure duration and frequency.

-

Designated Areas: Clearly mark and restrict access to areas where DCB-d6 is stored and handled.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving DCB-d6.

-

Training: All personnel must receive documented training on the hazards of DCB-d6, the specific SOPs, and emergency procedures before handling the compound.

-

Medical Surveillance: As required by OSHA, a medical surveillance program should be in place for personnel with potential exposure.[5]

-

-

Personal Protective Equipment (PPE - Last Line of Defense): PPE does not eliminate the hazard but provides a final barrier.

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile), and always use two pairs (double-gloving). Check for tears before and during use, and change gloves immediately upon contamination or completion of the task.

-

Eye Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a splash hazard.

-

Body Protection: A lab coat with long sleeves and a closed front is required. An impervious apron may be necessary for larger quantities.

-

Respirator: A NIOSH-certified air-purifying respirator with particulate filters is required for any operation that might generate dust outside of a primary engineering control like a fume hood.[11]

-

Standard Operating Procedures (SOPs)

Strict adherence to validated SOPs is critical for safety.

SOP 1: Weighing and Preparing a Stock Solution

This protocol is designed to minimize the generation of airborne particulates and prevent contamination.

Caption: Workflow for the safe preparation of a DCB-d6 solution.

Step-by-Step Methodology:

-

Preparation: Cordon off the work area within the chemical fume hood. Cover the work surface with plastic-backed absorbent paper. Assemble all necessary equipment (vials, spatulas, solvent, vortexer).

-

PPE: Don all required PPE, including double gloves.

-

Weighing: Use an analytical balance inside the fume hood. Tare a suitable vial. Carefully transfer the required amount of DCB-d6 solid using a dedicated spatula to minimize dust generation.

-

Dissolving: Slowly add the appropriate volume of a dry, aprotic solvent to the vial containing the solid. Cap the vial securely.

-

Mixing: Gently swirl or vortex the vial until the solid is completely dissolved. Avoid sonication, which can generate aerosols if the cap is not perfectly sealed.

-

Final Preparation: If necessary, quantitatively transfer the solution to a volumetric flask for dilution to the final concentration.

-

Cleanup: Immediately following the procedure, decontaminate all equipment and the work surface.

SOP 2: Decontamination Procedures Effective decontamination is crucial to prevent secondary exposure.

-

Equipment: Non-disposable equipment (glassware, spatulas) should be rinsed three times with a suitable organic solvent (e.g., ethanol) in the fume hood. The rinsate must be collected and disposed of as hazardous waste.[9] After the solvent rinse, items can be washed with soap and water.

-

Surfaces: Wipe down the work surface in the fume hood with a cloth dampened with 60-70% ethanol, followed by a soap and water solution.[12] All wipes and absorbent liners must be disposed of as hazardous waste.

-

PPE Removal: Before leaving the designated area, remove the outer pair of gloves and dispose of them. Remove the remaining PPE and dispose of it in the designated hazardous waste container. Wash hands thoroughly with soap and water.

SOP 3: Waste Management and Disposal All waste generated from handling DCB-d6 is considered hazardous waste.

-

Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

-

Solid Waste: Contaminated PPE, wipes, absorbent liners, and vials.

-

Liquid Waste: Unused solutions and solvent rinsates.

-

-

Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "3,3'-Dichlorobenzidine-d6," and the associated hazards (Toxic, Carcinogen, Environmental Hazard).

-

Disposal: Waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.[7][13] Do NOT dispose of DCB-d6 waste down the drain.[13]

Emergency Preparedness

A clear, practiced emergency plan is essential.

5.1. Spill Response

Caption: Decision workflow for responding to a DCB-d6 spill.

-

Small Spill (inside a fume hood):

-

Ensure you are wearing appropriate PPE.

-

Cover the spill with an absorbent material from a chemical spill kit.

-

Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed hazardous waste container.

-

Decontaminate the area as described in SOP 2.

-

-

Large Spill (or any spill outside a fume hood):

-

Immediately alert others and evacuate the laboratory.

-

Restrict access to the area.

-

Contact your institution's Environmental Health and Safety (EHS) emergency line immediately.

-

Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.

-

5.2. Personnel Exposure

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes.[5] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

In all cases of exposure, provide the Safety Data Sheet (SDS) to the responding medical personnel.

Conclusion

3,3'-Dichlorobenzidine-d6 is a vital tool in modern analytical science, but its significant carcinogenic risk demands a rigorous and uncompromising approach to safety. By understanding its toxicological profile, adhering to the stringent OSHA regulations, and implementing the hierarchy of controls, researchers can effectively mitigate the risks. A robust safety culture, built on comprehensive training, validated SOPs, and diligent practice, is the ultimate assurance that the scientific benefits of this compound can be realized without compromising the health and safety of laboratory personnel.

References

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 3,3'-Dichlorobenzidine. Retrieved from ATSDR. [Link]

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for 3,3'-Dichlorobenzidine. NIH. [Link]

-

Government of Canada. (n.d.). 3,3'-Dichlorobenzidine. Retrieved from Canada.ca. [Link]

-

Wikipedia. (n.d.). 3,3'-Dichlorobenzidine. Retrieved from Wikipedia. [Link]

-

Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards. Retrieved from OSHA. [Link]

-

New Jersey Department of Health. (n.d.). 3,3'-Dichlorobenzidine - Hazardous Substance Fact Sheet. Retrieved from NJ.gov. [Link]

-

Chem Service. (2017). SAFETY DATA SHEET - 3,3'-Dichlorobenzidine dihydrochloride. Retrieved from Chem Service. [Link]

-

Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview. Retrieved from OSHA. [Link]

-

C&EN Global Enterprise. (n.d.). OSHA sets final rules regulating carcinogens. ACS Publications. [Link]

-

Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from OSHA. [Link]

-

Centers for Disease Control and Prevention. (n.d.). Thirteen OSHA-Regulated Carcinogens. NIOSH. [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 0481 - 3,3'-DICHLOROBENZIDINE. Retrieved from ILO. [Link]

-

Centers for Disease Control and Prevention. (1994). amines, aromatic 2002. NIOSH. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 3,3'-Dichlorobenzidine - Chapter 4. Retrieved from ATSDR. [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). NIOSH. [Link]

-

Salamandra. (n.d.). Regulatory Considerations for Deuterated Products. Retrieved from Salamandra. [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methylamine. NIOSH. [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) - Restored. NIOSH. [Link]

Sources

- 1. HEALTH EFFECTS - Toxicological Profile for 3,3’-Dichlorobenzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 3. Carcinogens - Standards | Occupational Safety and Health Administration [osha.gov]

- 4. Thirteen OSHA-Regulated Carcinogens | NIOSH | CDC [cdc.gov]

- 5. nj.gov [nj.gov]

- 6. isotope.com [isotope.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ICSC 0481 - 3,3'-DICHLOROBENZIDINE [chemicalsafety.ilo.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]

- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Stability and Storage of 3,3'-Dichlorobenzidine-d6 for Analytical and Research Applications

An In-depth Technical Guide

Abstract: 3,3'-Dichlorobenzidine-d6 (DCB-d6) is a critical isotopically labeled internal standard for the sensitive and accurate quantification of its carcinogenic parent compound in environmental and toxicological studies.[1] The integrity of analytical data is directly dependent on the stability and purity of this standard. This guide provides a comprehensive overview of the chemical stability of DCB-d6, delineates its primary degradation pathways, and establishes detailed protocols for its optimal storage and handling. We will explore the causal mechanisms behind its sensitivity to light and atmospheric conditions and provide field-proven methodologies to mitigate degradation, ensuring its long-term viability for high-stakes research and regulatory monitoring.

Core Chemical Profile and Significance

Overview of 3,3'-Dichlorobenzidine-d6

3,3'-Dichlorobenzidine-d6 is the deuterated analogue of 3,3'-Dichlorobenzidine (DCB), a synthetic aromatic amine primarily used in the production of pigments and dyes.[2][3] The parent compound is classified as a probable human carcinogen, making the monitoring of its presence in the environment and in occupational settings a priority.[4][5] DCB-d6 serves as an ideal internal standard for mass spectrometry-based analytical methods, allowing for precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Table 1: Chemical and Physical Properties of 3,3'-Dichlorobenzidine-d6

| Property | Value | Source(s) |

| Chemical Name | 4-(4-amino-3-chloro-2,5,6-trideuteriophenyl)-2-chloro-3,5,6-trideuterioaniline | [1][6] |

| Synonyms | 3,3'-Dichlorobenzidine (ring-D₆), DCB-d6 | [6] |

| CAS Number | 93951-91-8 (Labeled) | [6][7] |

| Molecular Formula | C₁₂H₄D₆Cl₂N₂ | [7] |

| Molecular Weight | Approx. 259.17 g/mol | [7] |

| Appearance | Grey-to-purple crystalline solid | [3] |

| Isotopic Purity | Typically ≥98 atom % D | [7] |

| Chemical Purity | Typically ≥94-98% | [6] |

| Solubility | Insoluble in water; soluble in benzene, ethanol, ether | [3][5] |

Fundamental Stability and Degradation Pathways

The stability of DCB-d6 is not absolute. Several environmental factors can compromise its chemical and isotopic integrity. Understanding these pathways is paramount to implementing effective storage strategies.

Photodegradation: The Primary Stability Concern

The most significant and rapid degradation pathway for DCB is photolysis.[8][9]

-

Mechanism: Exposure to sunlight, particularly UV wavelengths, initiates a sequential dechlorination of the molecule. In aqueous environments, DCB is rapidly degraded to 3-chlorobenzidine (MCB) and subsequently to benzidine.[2][9] The half-life of DCB in water under direct sunlight can be as short as ten minutes.[8]

-

Causality: The aromatic amine structure is inherently susceptible to photo-oxidation. The energy from photons can excite electrons within the molecule, leading to the cleavage of the carbon-chlorine bonds.

-

Implication: This pathway not only results in the loss of the parent standard but also generates benzidine, a known human carcinogen, altering the safety profile of the sample.[9] Therefore, absolute protection from light is the most critical aspect of its storage and handling.

Hydrogen-Deuterium (H-D) Exchange: Preserving Isotopic Purity

While the deuterium atoms in DCB-d6 are attached to an aromatic ring and are generally stable, H-D exchange remains a potential risk, particularly under certain conditions.

-

Mechanism: H-D exchange involves the replacement of a deuterium atom on the molecule with a proton from the surrounding environment. This is often catalyzed by acidic or basic conditions and is exacerbated by the presence of protic solvents like water or methanol.[10]

-

Causality: Atmospheric moisture is a common source of protons. Repeated exposure of the solid compound or its solutions to air can lead to a gradual loss of isotopic enrichment.[10][11]

-

Implication: A decrease in isotopic purity compromises the compound's function as an internal standard, as it can lead to inaccuracies in quantification. Storing the compound in a scrupulously dry environment is essential.

Chemical Reactivity and Oxidation

DCB-d6 is incompatible with strong oxidizing agents, which can lead to violent reactions and decomposition.[12] The amine functional groups can also be susceptible to oxidation from atmospheric oxygen over long periods, often indicated by a darkening of the material.

Microbiological Degradation

In environmental matrices, DCB can be slowly degraded by microbial communities, though it is not considered readily biodegradable.[2][8] This is primarily a concern for the fate of the compound in the environment rather than a storage issue for the pure standard, but it underscores the compound's potential for transformation.

Caption: Factors influencing the degradation of 3,3'-Dichlorobenzidine-d6.

Recommended Storage Protocols for Maximum Stability

A multi-faceted approach to storage is required to protect against the degradation pathways outlined above. The following protocols are designed to ensure the long-term integrity of DCB-d6.

Long-Term Storage (Unopened Container)

For unopened vials of solid DCB-d6, the primary goal is to maintain the manufacturer-provided environment.

-

Light: The compound must be stored in the dark. The original manufacturer's vial, often amber glass, should be kept inside its outer packaging or in a light-blocking cabinet.

-

Temperature: Store at a consistent, controlled room temperature.[6][7] While some related compounds benefit from refrigeration, room temperature storage is sufficient and avoids potential moisture condensation issues associated with temperature cycling.

-

Atmosphere: The unopened vial contains an inert atmosphere (e.g., argon) from the manufacturer. Do not open the container until it is needed for use.

Short-Term / In-Use Storage (Opened Container)

Once the primary seal is broken, rigorous environmental control is necessary.

-

Inert Atmosphere: The headspace of the vial should be backfilled with a dry, inert gas such as argon or nitrogen after each use. This displaces atmospheric oxygen and moisture.

-

Moisture Control: Store the opened vial inside a desiccator containing a fresh desiccant (e.g., Drierite or silica gel) to create a moisture-free secondary environment.

-

Seal Integrity: Ensure the vial cap is securely tightened after each use to prevent atmospheric exchange.

Storage of Solutions

Stock solutions of DCB-d6 are often prepared for analytical workflows.

-

Solvent Choice: Use high-purity, anhydrous, and preferably deuterated solvents to prepare solutions. This minimizes the presence of water and other reactive impurities.

-

Container: Store solutions in amber glass vials with PTFE-lined screw caps to prevent both light exposure and leaching of contaminants.

-

Temperature: For short-term use, solutions can be stored at room temperature. For longer-term storage (>1 month), refrigeration (2-8°C) is recommended to slow any potential solvent-mediated degradation. Allow solutions to warm to ambient temperature before opening to prevent water condensation.

Table 2: Summary of Recommended Storage Conditions

| Condition | Solid (Unopened) | Solid (In-Use) | Solution | Rationale |

| Light | Store in dark | Store in dark | Amber vial, store in dark | Prevents rapid photodegradation.[6][8] |

| Temperature | Controlled Room Temp | Controlled Room Temp | 2-8°C (long-term) | Minimizes thermal degradation and slows reactions.[6][7] |

| Atmosphere | Inert (as supplied) | Inert gas blanket | Tightly sealed | Prevents oxidation and H-D exchange.[10][12] |

| Moisture | Tightly sealed | Store in desiccator | Anhydrous solvent | Prevents H-D exchange and hydrolysis.[6][10] |

Experimental Protocols for Handling and Verification

Protocol for Safe Handling in a Laboratory Setting

Given that DCB-d6 is a probable carcinogen and is harmful upon skin contact, all handling must be performed with extreme caution.[4][6][12]

-

Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.[12]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[13]

-

Preventing Contamination: Use dedicated spatulas and glassware. Do not return unused material to the original container.

-

Decontamination: Wipe down all surfaces and equipment with an appropriate decontamination solution after use.

Protocol for Preparing a Stock Solution

This protocol is designed to minimize exposure to air and moisture.

-

Preparation: Place the sealed vial of DCB-d6, the chosen anhydrous solvent, and all necessary glassware (e.g., volumetric flask, syringe) into a desiccator for at least 2 hours to ensure all surfaces are dry.

-

Inert Environment: Perform the entire procedure under a gentle stream of dry argon or nitrogen, or inside a glove box.

-

Weighing: Quickly weigh the required amount of DCB-d6 into the volumetric flask.

-

Dissolution: Add a small amount of solvent to dissolve the solid, then dilute to the final volume.

-

Storage: Immediately cap the flask, mix thoroughly, and transfer aliquots to smaller, amber, PTFE-capped vials for storage as described in section 3.3.

-

Validation: Immediately after preparation, analyze a small aliquot via mass spectrometry to establish a baseline (t=0) purity and concentration. This serves as a self-validating check for future comparisons.

Recommended Re-Analysis Schedule

Long-term stability cannot be assumed indefinitely. One supplier suggests that the compound should be re-analyzed for chemical purity after three years of storage.[7]

-

Frequency: For high-purity analytical work, it is prudent to re-verify the concentration and purity of stock solutions every 6-12 months.

-

Methodology: Mass spectrometry is the ideal technique to confirm both the chemical purity (by looking for degradation products like MCB) and the isotopic integrity (by monitoring the M+6 mass shift).

Safety and Disposal

-

Health Hazards: 3,3'-Dichlorobenzidine is a probable human carcinogen, may cause an allergic skin reaction, and is harmful if it comes into contact with skin.[6][12] All safety precautions must be read and understood before handling.[13]

-

Spill Management: In case of a spill, do not create dust. Moisten the solid material with a suitable solvent (e.g., ethanol) and carefully collect it into a sealed container for disposal.[14] The area should be thoroughly decontaminated.

-

Waste Disposal: All waste material, including empty containers and contaminated PPE, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[12] Do not release into the environment.[13]

Conclusion

The long-term stability of 3,3'-Dichlorobenzidine-d6 is achievable but requires a diligent and proactive approach. The principal threats to its integrity are exposure to light, which causes rapid photodegradation, and moisture, which can lead to isotopic dilution via H-D exchange. By adhering to strict protocols—including storage in the dark, under a dry and inert atmosphere, and utilizing proper handling techniques—researchers can protect the chemical and isotopic purity of this vital analytical standard. Regular verification and adherence to safety guidelines are essential to ensure the continued generation of reliable, accurate, and defensible scientific data.

References

-

Canada.ca. (1993). 3,3'-Dichlorobenzidine. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for 3,3'-Dichlorobenzidine. Retrieved from [Link]

-

Chem Service. (2014). Safety Data Sheet - 3,3'-Dichlorobenzidine. Retrieved from [Link]

-

Chem Service. (2017). Safety Data Sheet - 3,3'-Dichlorobenzidine dihydrochloride. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 3,3'-DICHLOROBENZIDINE. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1978). Fate of 3,3'-Dichlorobenzidine in aquatic environments. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 3,3'-Dichlorobenzidine. Retrieved from [Link]

-

PubChem. (n.d.). 3,3'-Dichlorobenzidine. Retrieved from [Link]

-

National Toxicology Program. (2021). 15th Report on Carcinogens: 3,3′-Dichlorobenzidine and Its Dihydrochloride. Retrieved from [Link]

- Nyman, M. C., Nyman, A. K., Lee, C. M., & Masaun, J. (1997). Biodegradation of 3,3-dichlorobenzidine in freshwater lake sediments.

Sources

- 1. benchchem.com [benchchem.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. 3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nj.gov [nj.gov]

- 5. 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. isotope.com [isotope.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. canada.ca [canada.ca]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cdn.chemservice.com [cdn.chemservice.com]

- 14. 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3,3'-Dichlorobenzidine-d6

Introduction

3,3'-Dichlorobenzidine (DCB) is a chlorinated aromatic amine primarily utilized in the manufacturing of pigments for printing inks, textiles, and plastics.[1] Due to its classification as a probable human carcinogen, monitoring its presence in environmental and biological samples is of significant importance.[2] 3,3'-Dichlorobenzidine-d6 (DCB-d6) is the deuterated stable isotope analog of DCB.[3] It serves as an invaluable internal standard for quantitative analysis by mass spectrometry, enabling precise and accurate measurements by compensating for sample matrix effects and variations in instrument response.[3] This guide provides a detailed exploration of the mass spectrometry fragmentation pattern of DCB-d6, offering insights for researchers, scientists, and professionals in drug development and environmental analysis.

Fundamentals of Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV). This process imparts significant energy to the analyte molecule, leading to the ejection of an electron and the formation of a positively charged molecular ion (M•+). The excess internal energy of the molecular ion often causes it to undergo characteristic fragmentation, breaking into smaller charged fragments and neutral species. The resulting mass spectrum is a plot of the relative abundance of ions as a function of their mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

The Isotopic Signature of Dichlorinated Compounds

A key feature in the mass spectrum of any chlorinated compound is its distinct isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% natural abundance) and ³⁷Cl (approximately 24.2% natural abundance). This ~3:1 isotopic ratio is a powerful diagnostic tool. For a molecule containing two chlorine atoms, like DCB-d6, the molecular ion region will exhibit a characteristic cluster of peaks:

-

M+: The peak corresponding to the molecule containing two ³⁵Cl isotopes.

-

M+2: The peak for molecules with one ³⁵Cl and one ³⁷Cl isotope.

-

M+4: The peak for molecules containing two ³⁷Cl isotopes.

The theoretical intensity ratio of the M+, M+2, and M+4 peaks for a dichlorinated compound is approximately 9:6:1. This distinctive pattern is a clear indicator of the presence of two chlorine atoms in an ion.

The Mass Spectrum of 3,3'-Dichlorobenzidine-d6

The molecular formula for 3,3'-Dichlorobenzidine-d6 is C₁₂D₆H₄Cl₂N₂.[4][5] The six deuterium atoms are located on the aromatic rings.[5][6]

The Molecular Ion Region

The molecular weight of DCB-d6, considering the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl, and ²D), is 259.16 g/mol .[4][5][6][7] The molecular ion peak (M•+) will therefore appear at m/z 258 (containing two ³⁵Cl atoms). The isotopic peaks will be observed at:

-

m/z 258 (M+): C₁₂D₆H₄³⁵Cl₂N₂•+

-

m/z 260 (M+2): C₁₂D₆H₄³⁵Cl³⁷ClN₂•+

-

m/z 262 (M+4): C₁₂D₆H₄³⁷Cl₂N₂•+

The relative abundances of these peaks will follow the characteristic ~9:6:1 ratio for dichlorinated compounds.